3-(1,3-benzothiazol-2-yl)-5-chloro-2(1H)-pyridinone
Overview
Description
The compound “3-(1,3-benzothiazol-2-yl)-5-chloro-2(1H)-pyridinone” is a derivative of benzothiazole . Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their pharmaceutical and biological activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the condensation of 2-amino benzothiazoles with various substrates . For instance, a number of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d] [1,3] oxazin-4-one were synthesized as the precursor substrates .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be confirmed using various spectroscopic techniques such as IR, 1H NMR, Mass, and elemental analysis .Chemical Reactions Analysis
Benzothiazole derivatives undergo various chemical reactions. For instance, aromatic ketones are initially treated with TsNBr2 in DMSO at 65°C for 3 hours, and the crude reaction mixture is treated with 2-aminobenzenethiol via condensation, Michael addition, and oxidative dehydrogenation sequence to afford the desired products .Scientific Research Applications
Synthesis and Chemical Applications
3-(1,3-Benzothiazol-2-yl)-5-chloro-2(1H)-pyridinone and its derivatives have been extensively studied for their potential in synthesis and chemical applications. Katritzky et al. (2000) reported on a novel three-carbon synthon for the synthesis of benzothiazoles and other heterocycles, highlighting the versatility of such compounds in organic synthesis (Katritzky et al., 2000). Additionally, Refat and Mohamed (2015) described the efficient synthesis of various pyrido[2,1-b]benzothiazole derivatives, demonstrating the compound's utility in creating a range of chemical structures (Refat & Mohamed, 2015).
Pharmaceutical and Biological Research
In the field of pharmaceuticals and biology, derivatives of this compound have been explored for various activities. Patel, Agravat, and Shaikh (2011) investigated the antimicrobial activity of new pyridine derivatives, highlighting the potential biomedical applications of these compounds (Patel, Agravat, & Shaikh, 2011). Raparla et al. (2013) focused on the synthesis of benzothiazole substituted pyrazole analogues, which were evaluated for antimicrobial and antioxidant activities (Raparla et al., 2013).
Luminescence and Magnetism Studies
Studies have also explored the unique luminescence and magnetic properties of complexes involving benzothiazole-based ligands. Kishi et al. (2018) reported on lanthanide coordination complexes with benzothiazole-based tetrathiafulvalene ligands, showing significant findings in luminescence and single-molecule-magnet behavior (Kishi et al., 2018).
Metal Complexation and Coordination Chemistry
The compound's derivatives have been utilized in studies of metal complexation and coordination chemistry. Matczak-Jon et al. (2010) examined the complexation of various metal ions by benzothiazolyl derivatives, providing insights into the solution properties and complex formation equilibria of these compounds (Matczak-Jon et al., 2010).
Future Directions
Benzothiazoles have been consistently regarded as a promising structural icon due to their pharmacodynamic versatility in many of its synthetic derivatives as well as in several naturally occurring alkaloids . The future development trend and prospect of the synthesis of benzothiazoles are anticipated .
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-5-chloro-1H-pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-7-5-8(11(16)14-6-7)12-15-9-3-1-2-4-10(9)17-12/h1-6H,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDHKVKXFNZDHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CNC3=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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